molecular formula C38H40N2O14 B12305389 methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate

methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate

Cat. No.: B12305389
M. Wt: 748.7 g/mol
InChI Key: COFWDBMZXNIYIR-UHFFFAOYSA-N
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Description

This compound is a highly functionalized carbohydrate derivative with a complex stereochemical configuration. Its structure features:

  • A methyl ester at the C2 position of the oxane (pyran) ring.
  • Acetyloxy groups at C3, C4, and C5, enhancing steric bulk and influencing solubility.
  • A 6-substituted phenoxy group with a hydroxymethyl substituent and a propanamido linker containing a 9-fluorenylmethoxycarbonyl (Fmoc)-protected amine. The Fmoc group is critical for temporary protection in solid-phase peptide synthesis (SPPS) .

Properties

Molecular Formula

C38H40N2O14

Molecular Weight

748.7 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-(hydroxymethyl)phenoxy]oxane-2-carboxylate

InChI

InChI=1S/C38H40N2O14/c1-20(42)50-32-33(51-21(2)43)35(52-22(3)44)37(54-34(32)36(46)48-4)53-30-14-13-23(18-41)17-29(30)40-31(45)15-16-39-38(47)49-19-28-26-11-7-5-9-24(26)25-10-6-8-12-27(25)28/h5-14,17,28,32-35,37,41H,15-16,18-19H2,1-4H3,(H,39,47)(H,40,45)

InChI Key

COFWDBMZXNIYIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)CO)NC(=O)CCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as DMSO and protective groups like acetyl and Fmoc .

Industrial Production Methods

Industrial production of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .

Scientific Research Applications

Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Me-triacetyl-beta-D-glucopyranuronate-Ph-CH2OH-Fmoc involves its role as a cleavable linker in ADCs. The linker attaches the cytotoxic drug to the antibody, which targets cancer cells. Upon reaching the target cells, the linker is cleaved, releasing the cytotoxic drug to exert its effects. The molecular targets and pathways involved include glycosidase enzymes that cleave the linker, releasing the active drug .

Comparison with Similar Compounds

Key Findings :

  • The Fmoc group in the target compound provides orthogonal protection compared to nitro or methoxycarbonyl groups, enabling sequential deprotection strategies in multistep syntheses .
  • Hydroxymethylphenoxy substituents (target compound) offer higher hydrophilicity than nitro or phenylmethoxy groups, impacting solubility in aqueous-organic mixtures .

Analogues with Varied Ester Groups

Compound Name (CAS) Ester Modifications Molecular Weight Stability/Solubility Reference
Target Compound Acetyloxy at C3, C4, C5 ~913.83 Acetyl esters balance stability and ease of hydrolysis under basic conditions
Methyl (2R,4R,5S,6R)-6-(diphenoxyphosphoryloxymethyl)-4,5-dihydroxy-2-methoxyoxane-2-carboxylate (91382-79-5) Phosphate ester and diphenoxy groups Not provided Phosphate esters increase polarity and susceptibility to enzymatic cleavage
Methyl (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,6-bis(phenylmethoxy)-5-[2,2,2-tris(chloranyl)ethanoylamino]oxan-4-yl]oxy-5-(phenylcarbonyloxy)-3,4-bis(phenylmethoxy)oxane-2-carboxylate tert-butyldimethylsilyl (TBS) and phenylmethoxy esters Not provided TBS groups enhance steric protection; phenylmethoxy increases hydrophobicity

Key Findings :

  • Acetyloxy groups (target compound) offer intermediate stability compared to silyl ethers (e.g., TBS), which require fluoride-based deprotection .
  • Phosphate esters (e.g., 91382-79-5) are more labile under physiological conditions, making them suitable for prodrug applications .

Biological Activity

Methyl (2S,3S,4S,5R,6S)-3,4,5-tris(acetyloxy)-6-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-4-(hydroxymethyl)phenoxy}oxane-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a specific stereochemistry and functional groups that contribute to its biological activity. The structural formula can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈O₁₀
  • CAS Number : 73464-50-3

Structural Features

The compound contains:

  • Acetyloxy groups : These groups are known to enhance solubility and bioavailability.
  • Amino acid moieties : Contributing to potential interactions with biological targets.
  • Fluorenylmethoxy carbonyl group : Often used in peptide synthesis and may influence the compound's biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The acetyloxy groups may interact with enzymes involved in metabolic pathways.
  • Receptor Modulation : The amino acid components could allow for binding to specific receptors, influencing cellular signaling pathways.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, potentially reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that derivatives of this compound may exhibit various pharmacological effects:

  • Anticancer Activity : Certain studies have shown that structurally similar compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell growth
Anti-inflammatoryReduced cytokine production
AntioxidantScavenging free radicals

Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of related acetylated compounds. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines through apoptosis induction.

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory potential of similar compounds. The findings revealed that these compounds could effectively lower levels of pro-inflammatory cytokines in animal models, suggesting a promising therapeutic avenue for inflammatory diseases.

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